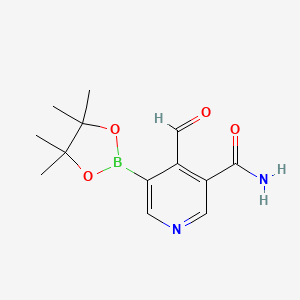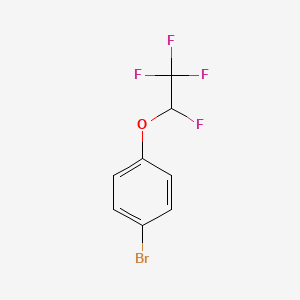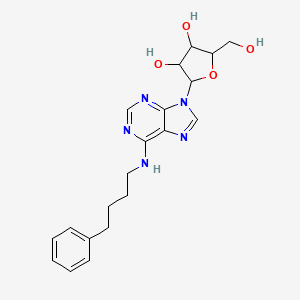
Adenosine,6N-4-phenylbutyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((4-phenylbutyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs. These compounds are often studied for their potential applications in medicinal chemistry, particularly as antiviral or anticancer agents. The unique structure of this compound allows it to interact with biological molecules in specific ways, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((4-phenylbutyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps may include:
- Protection and deprotection of hydroxyl groups.
- Formation of the purine ring system.
- Introduction of the phenylbutylamino group.
- Coupling of the purine derivative with the tetrahydrofuran moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
化学反应分析
Types of Reactions
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((4-phenylbutyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the purine ring or other functional groups.
Substitution: Replacement of the phenylbutylamino group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
科学研究应用
Chemistry
In chemistry, (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((4-phenylbutyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biology, this compound may be investigated for its interactions with enzymes and nucleic acids, providing insights into its potential as a therapeutic agent.
Medicine
In medicine, nucleoside analogs like this compound are often explored for their antiviral and anticancer properties. They can inhibit viral replication or interfere with cancer cell proliferation.
Industry
In industry, such compounds may be used in the development of pharmaceuticals, agrochemicals, and other specialized chemicals.
作用机制
The mechanism of action of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((4-phenylbutyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition of enzymatic activity or the modulation of signaling pathways, ultimately affecting cellular processes.
相似化合物的比较
Similar Compounds
Similar compounds include other nucleoside analogs, such as:
- Zidovudine
- Lamivudine
- Abacavir
Uniqueness
What sets (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((4-phenylbutyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol apart is its specific structural features, such as the phenylbutylamino group and the tetrahydrofuran moiety, which may confer unique biological activities and therapeutic potential.
属性
分子式 |
C20H25N5O4 |
|---|---|
分子量 |
399.4 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-5-[6-(4-phenylbutylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C20H25N5O4/c26-10-14-16(27)17(28)20(29-14)25-12-24-15-18(22-11-23-19(15)25)21-9-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,11-12,14,16-17,20,26-28H,4-5,8-10H2,(H,21,22,23) |
InChI 键 |
QNQVVNSRYWTXJV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[[(4S,6aR,6bS,8aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B14785764.png)
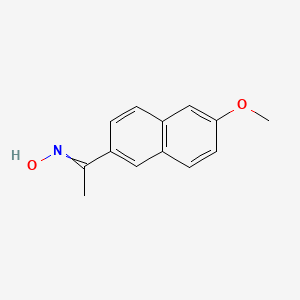

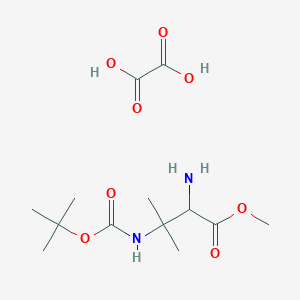
![(Diphenylmethyl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(thiophen-2-yl)propylidene]amine](/img/structure/B14785774.png)
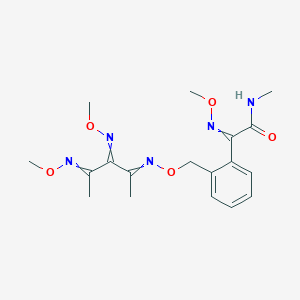
![(3aS,3bR,9aS,9bS,11aS)-9a-(hydroxymethyl)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B14785779.png)
![2-Amino-1-[4-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14785785.png)
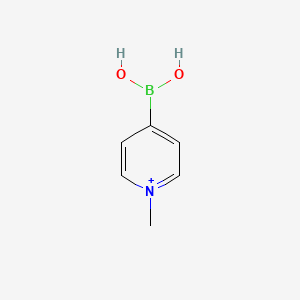
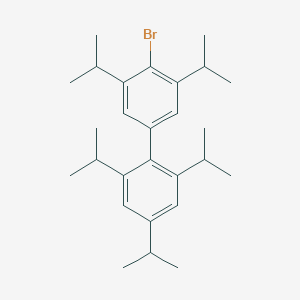
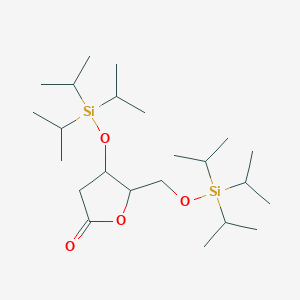
![2-Propanol, 1-(1,2-benzisothiazol-4-yloxy)-3-[(1-methylethyl)amino]-](/img/structure/B14785807.png)
